molecular formula C14H25N7O4 B1673259 Histargin CAS No. 93361-66-1

Histargin

Número de catálogo: B1673259
Número CAS: 93361-66-1
Peso molecular: 355.39 g/mol
Clave InChI: LLPMPMKLOHAIMY-QWRGUYRKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Histargin is an enzyme inhibitor isolated from Streptomyces roseoviridis.

Aplicaciones Científicas De Investigación

Histargin is a compound derived from a cultured broth of Streptomyces roseoviridis MF 118-A5 and is characterized by a unique chemical structure where the alpha-amino groups of histidine and arginine are inter-bonded by an ethylene group . Research indicates that this compound and its related compounds have several potential applications, particularly in the pharmaceutical and biochemical fields .

Scientific Research Applications

Analgesic and Anti-Hypertensive Properties:

  • This compound exhibits carboxypeptidase B inhibition activity, suggesting its potential as an analgesic or to enhance analgesic effects by inhibiting enkephalinase .
  • This compound-related compounds can inhibit angiotensin-converting enzyme (ACE), indicating their use as anti-hypertensive agents .

This compound-related compounds and their role as ACE inhibitors:

  • Novel this compound related compounds, where the arginine portion is converted to other alpha-amino acids, demonstrate a significant ability to inhibit the action of angiotensin converting enzyme .
  • These compounds can serve as anti-hypertensive agents .

Biochemical Studies:

  • This compound compounds can inhibit carboxypeptidase B and/or carboxypeptidase A, making them useful as reagents in biochemical studies of these enzymes .

Analgesic Agent

  • Histidine derivative is effective for various types of pains and shows an excellent analgesic action in pathogenic model animals suffering from acute or chronic pain and neuropathic pain and is useful as a pharmaceutical agent .
  • Histidine derivative of the present invention is a novel compound showing an excellent analgesic action to pathogenic model animals suffering from acute or chronic pain and neuropathic pain and is a lowly toxic compound showing no abnormal finding at all in the toxicity tests .

Synthesis and Production

The synthesis of this compound-related compounds involves a stepwise approach due to the complexity of combining two different alpha-amino acids with 1,2-dibromoethane . This method addresses the challenges of creating complex products and purification issues that arise from conventional synthesis methods .

Examples of this compound-Related Compounds

  • His-C2-Phe: A compound where the alpha-amino groups in histidine and phenylalanine are bonded by an ethylene group .
  • Z-L-His-C2-L-Lys(Z)-OMe: A compound where the alpha-amino groups in N-benzyloxycarbonyl-L-histidine and N E-benzyloxycarbonyl-L-lysine methyl ester are bonded by an ethylene group .

Method for ACE Inhibition determination

  • The inhibition of the action of angiotensin converting enzyme can be determined by an improved version of the method for determination of the activity of angiotensin converting enzyme described in M. Hayakari et al., Analytical Biochemistry, 84, 361 - 369 (1978) .
  • The method proceeds as follows: Substrate fibril-L-histidyl-L-leucine was dissolved at a concentration of 5 mg/mt in Tris-HCl buffer solution (0.5 M, pH 8.0) containing 0.3 M NaCl. A mixture of this solution (0.05 ml) and 0.40 ml of a solution containing a test compound was heated at 37°C for 3 minutes .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Histargin, and how can researchers ensure reproducibility in its preparation?

  • Methodological Answer : this compound synthesis should follow peer-reviewed protocols, including step-by-step reaction conditions (e.g., temperature, catalysts) and purification methods (e.g., recrystallization, column chromatography). Reproducibility requires detailed documentation of reagents (purity, suppliers), characterization data (NMR, HPLC), and adherence to guidelines for reporting new compounds . For example, a synthesis protocol table should include:

StepReagent/ConditionYield (%)Purity (HPLC)Reference
1Reactant A, 60°C85≥98%[Smith et al., 2020]
2Catalyst B, RT92≥99%[Jones et al., 2021]

Q. Which analytical techniques are prioritized for validating this compound’s structural integrity and purity in peer-reviewed studies?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. Purity should be validated via HPLC (≥95% purity threshold) with UV/Vis or diode-array detection. For novel derivatives, elemental analysis and X-ray crystallography are recommended. Researchers must cross-reference spectral data with published databases and disclose all raw data in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity of this compound across in vitro and in vivo studies?

  • Methodological Answer : Contradictions may arise from differences in experimental models (e.g., cell lines vs. animal strains) or dosing regimens. A systematic approach includes:

  • Conducting dose-response curves across multiple models.
  • Performing meta-analyses to identify confounding variables (e.g., pharmacokinetic factors).
  • Applying frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
    • Example data table for cross-model comparison:
Model TypeEffective Dose (µM)Bioavailability (%)Observed ActivityReference
In vitro10N/AIC₅₀ = 5.2 µM[Lee et al., 2023]
In vivo501230% inhibition[Wang et al., 2024]

Q. What experimental strategies optimize this compound’s stability under varying pH and temperature conditions for long-term studies?

  • Methodological Answer : Accelerated stability studies using design of experiments (DoE) can identify critical factors. Parameters to test:

  • pH range (3–9) and temperature (4°C, 25°C, 40°C).
  • Analytical methods: LC-MS for degradation product identification.
  • Data should be presented in degradation kinetics tables:
ConditionDegradation Rate (k, h⁻¹)Half-life (t₁/₂, h)Major Degradant
pH 7, 25°C0.002346None detected
pH 3, 40°C0.01546Compound X
  • Follow FAIR data principles for sharing raw stability datasets .

Q. How can multi-omics data (e.g., transcriptomics, metabolomics) be systematically integrated to elucidate this compound’s mechanism of action?

  • Methodological Answer : Use bioinformatics pipelines (e.g., KEGG pathway analysis, STRING-DB for protein networks) to correlate omics datasets. Key steps:

  • Normalize and annotate data using tools like XCMS (metabolomics) or DESeq2 (transcriptomics).
  • Validate findings with orthogonal methods (e.g., siRNA knockdown of predicted targets).
  • Publish integrated datasets in repositories like MetaboLights or GEO with persistent identifiers .

Q. Methodological Guidelines for Data Management and Reproducibility

Q. What criteria should govern the inclusion of this compound-related data in public repositories to ensure reproducibility?

  • Answer : Data must comply with FAIR principles:

  • Findable : Assign DOIs via Zenodo or Figshare.
  • Accessible : Use open formats (e.g., .mzML for mass spectrometry).
  • Interoperable : Adopt community standards (e.g., SDF for chemical structures).
  • Reusable : Attach metadata detailing experimental conditions (e.g., solvent, instrument settings) .

Q. How should researchers address ethical and methodological challenges in designing this compound studies involving human-derived samples?

  • Answer : Align with institutional review board (IRB) protocols for sample collection and informed consent. For in vitro studies using primary cells:

  • Document donor demographics (age, sex, health status) to contextualize results.
  • Use blinded analysis to mitigate bias, and report attrition rates in participant selection .

Q. Avoiding Common Pitfalls

  • Data Contradictions : Always contextualize findings with control experiments (e.g., vehicle-treated groups) and statistical rigor (e.g., ANOVA with post-hoc tests) .
  • Literature Reviews : Use systematic review tools like PRISMA to avoid selection bias, and prioritize primary sources over preprints .

Propiedades

Número CAS

93361-66-1

Fórmula molecular

C14H25N7O4

Peso molecular

355.39 g/mol

Nombre IUPAC

(2S)-2-[2-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]ethylamino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C14H25N7O4/c15-14(16)20-3-1-2-10(12(22)23)18-4-5-19-11(13(24)25)6-9-7-17-8-21-9/h7-8,10-11,18-19H,1-6H2,(H,17,21)(H,22,23)(H,24,25)(H4,15,16,20)/t10-,11-/m0/s1

Clave InChI

LLPMPMKLOHAIMY-QWRGUYRKSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)NCCNC(CCCN=C(N)N)C(=O)O

SMILES isomérico

C1=C(NC=N1)C[C@@H](C(=O)O)NCCN[C@@H](CCCN=C(N)N)C(=O)O

SMILES canónico

C1=C(NC=N1)CC(C(=O)O)NCCNC(CCCN=C(N)N)C(=O)O

Apariencia

Solid powder

Key on ui other cas no.

93361-66-1

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

histargin
N-(1-carboxy-4-guanidinobutyl)-N'-(1-carboxy-2-(imidazol-4-yl)ethyl)ethylenediamine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Histargin
Histargin
Histargin
Histargin
Histargin
Histargin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.